Home > Products > Screening Compounds P116966 > Cimetidine sulfoxide
Cimetidine sulfoxide - 151258-42-3

Cimetidine sulfoxide

Catalog Number: EVT-8250337
CAS Number: 151258-42-3
Molecular Formula: C10H16N6OS
Molecular Weight: 268.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cimetidine sulfoxide is a metabolite of cimetidine, a histamine H2-receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] It is formed primarily through the metabolic process of sulfoxidation, predominantly by the cytochrome P450 enzymes in the liver. [, ] While not clinically used as a drug itself, cimetidine sulfoxide is a valuable tool in research for understanding drug metabolism, transport mechanisms, and potential drug interactions.

Source

Cimetidine was first synthesized in the 1970s and has since been produced through various synthetic routes. Cimetidine sulfoxide arises from the oxidation of cimetidine, which can occur during its metabolic processing in the liver or through specific synthetic methods.

Classification

Cimetidine and its derivatives, including cimetidine sulfoxide, are classified under the category of pharmaceuticals, specifically as antihistamines. They are also categorized as thioether compounds due to the presence of sulfur in their molecular structure.

Synthesis Analysis

Methods

The synthesis of cimetidine sulfoxide can be achieved through several methods, primarily involving oxidation reactions. Common oxidizing agents used include hydrogen peroxide, m-chloroperbenzoic acid, or other mild oxidants that facilitate the conversion of the thioether group in cimetidine to a sulfoxide.

Technical Details

  1. Oxidation Reaction: The typical reaction involves treating cimetidine with an oxidizing agent under controlled conditions, often at room temperature or slightly elevated temperatures.
  2. Purification: Post-reaction, purification techniques such as column chromatography or recrystallization are employed to isolate cimetidine sulfoxide from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

Cimetidine sulfoxide retains the core structure of cimetidine with an additional oxygen atom bonded to the sulfur atom, resulting in a sulfoxide functional group. The molecular formula for cimetidine is C10H16N6S, while cimetidine sulfoxide has a modified structure reflecting its oxidation state.

Data

  • Molecular Weight: Approximately 232.34 g/mol.
  • Structural Representation: The structural formula can be represented as follows:
C10H16N6SC10H16N6SO\text{C}_{10}\text{H}_{16}\text{N}_6\text{S}\rightarrow \text{C}_{10}\text{H}_{16}\text{N}_6\text{S}O
Chemical Reactions Analysis

Reactions

Cimetidine sulfoxide can participate in various chemical reactions typical of sulfoxides, including nucleophilic substitutions and further oxidation to sulfone derivatives.

Technical Details

  1. Nucleophilic Attack: The sulfoxide group can undergo nucleophilic attack by strong nucleophiles, leading to the formation of new compounds.
  2. Reactivity with Electrophiles: Cimetidine sulfoxide may react with electrophiles due to the polar nature of the sulfoxide bond.
Mechanism of Action

Process

The mechanism by which cimetidine and its derivatives exert their pharmacological effects primarily involves competitive inhibition of histamine at H2 receptors located on gastric parietal cells. This inhibition reduces gastric acid secretion.

Data

  • Binding Affinity: Cimetidine has a binding affinity for H2 receptors that is significantly higher than that for H1 receptors, which explains its specificity and effectiveness in reducing gastric acid production.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cimetidine sulfoxide is typically a white to off-white crystalline powder.
  • Melting Point: The melting point is generally around 141-143°C for related compounds.
  • Solubility: It is soluble in water and organic solvents like ethanol but has limited solubility in non-polar solvents.

Chemical Properties

  • Stability: The compound exhibits stability under normal conditions but may degrade under extreme pH levels or high temperatures.
  • Spectroscopic Data: Characteristic peaks in infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectra confirm the presence of both sulfur and oxygen functionalities.
Applications

Scientific Uses

Cimetidine sulfoxide serves as an important metabolite in pharmacokinetic studies aimed at understanding the metabolism of cimetidine in humans and animals. It may also be investigated for potential therapeutic effects distinct from those of its parent compound, providing insights into drug interactions and efficacy.

Biosynthesis and Metabolic Pathways of Cimetidine Sulfoxide

Enzymatic Oxidation of Cimetidine: Role of Hepatic Cytochrome P450 and Flavin-Containing Monooxygenases

Cimetidine undergoes S-oxidation primarily via hepatic enzymatic pathways to form its major metabolite, cimetidine sulfoxide. This biotransformation is catalyzed by two key enzyme systems: flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) monooxygenases. In human hepatic microsomes, FMO form II demonstrates strong enantioselectivity, producing (-)-cimetidine sulfoxide as the predominant enantiomer (ratio: +25.5% : -74.5%) [3]. This stereochemical preference aligns with in vivo observations in human volunteers, where urinary excretion favors the (-)-enantiomer [3].

Inhibition studies using chemical probes reveal distinct roles for these enzymes:

  • Flavin-containing monooxygenase activity is suppressed by methionine and imipramine [1] [4]
  • Cytochrome P450 activity is inhibited by 1-aminobenzotriazole and SKF-525A [1] [9]

Notably, cimetidine itself inhibits multiple cytochrome P450 isoforms (particularly cytochrome P450 2C11 in rats) through metabolite-intermediate complex formation, creating a potential feedback loop that may influence its own metabolism [9]. The relative contribution of flavin-containing monooxygenases versus cytochrome P450 varies across tissues, with intestinal microsomes exhibiting different activity profiles compared to hepatic systems [4].

Table 1: Enzymatic Systems in Cimetidine Sulfoxidation

Enzyme SystemTissue LocationPrimary Metabolite EnantiomerKey Inhibitors
Flavin-containing monooxygenase (Form II)Human Liver(-)-cimetidine sulfoxideMethionine, Imipramine
Cytochrome P450 (Multiple isoforms)Liver/IntestineRacemic mixture1-Aminobenzotriazole, SKF-525A
Flavin-containing monooxygenase (Form I)Pig Liver(+)-cimetidine sulfoxideDIDS (Anion transport blocker)

Species-Specific Variability in Sulfoxide Metabolite Formation

Significant interspecies differences exist in cimetidine sulfoxidation efficiency and enantioselectivity. Porcine hepatic systems demonstrate preferential formation of (+)-cimetidine sulfoxide (56.7% : 43.3% +:- ratio) mediated by flavin-containing monooxygenase form I, contrasting starkly with human enantioselectivity [3]. Rat intestinal microsomes exhibit minimal sulfoxidation capacity, with cimetidine sulfoxide production rates statistically indistinguishable between jejunal and ileal segments and negligible NADPH-dependent activity observed [1] [4].

In vivo models further highlight metabolic disparities:

  • Human: 47.3% of intravenous cimetidine is excreted unchanged, with 12.8% recovered as cimetidine sulfoxide in normal renal function [2]
  • Rat: Pooled intestinal microsomes show minimal sulfoxide production despite in vivo studies demonstrating significant luminal metabolite appearance [1] [4], suggesting extrahepatic transport mechanisms
  • Renal Impairment Models: Humans with severe renal failure exhibit drastically reduced sulfoxide excretion (0.5% vs. 12.8% in normals), indicating impaired metabolic clearance beyond reduced renal excretion [2]

These interspecies variations necessitate careful extrapolation of metabolic data from animal models to human clinical contexts, particularly regarding intestinal first-pass metabolism contributions [4].

Table 2: Species Variability in Cimetidine Sulfoxidation

Species/ModelSulfoxidation CharacteristicsEnantiomeric Ratio (+:-)Key Metabolic Site
Human in vivoHigh sulfoxide recovery (12.8% of dose)25.5 : 74.5Liver (FMO Form II)
Pig liver microsomesNADPH-dependent oxidation; FMO-mediated56.7 : 43.3Hepatic microsomes
Rat intestinal microsomesMinimal NADPH-dependent activity; low metabolite productionNot detectableIntestinal transport dominates
Rabbit jejunal microsomesModerate activity; inhibitor-sensitiveSpecies not characterizedJejunal epithelium

Kinetic Profiling of Cimetidine Sulfoxide Biosynthesis

The kinetics of cimetidine sulfoxidation demonstrate complex nonlinearity in vitro. In rabbit jejunal microsomes, substrate saturation occurs at approximately 400 μM cimetidine, with competitive inhibition by methionine (Ki ≈ 0.25 mM) and imipramine (Ki ≈ 0.15 mM) [4]. This inhibition profile suggests active site competition rather than allosteric modulation. Renal function profoundly impacts systemic kinetics:

  • Normal Renal Function: Plasma elimination half-life = 1.7 hours [2]
  • Severe Renal Failure (Creatinine clearance 5-15 mL/min): Half-life extends to 14.4 hours [2]
  • Hemodialysis Clearance: Sulfoxide clearance exceeds cimetidine clearance by 44% (range: 49-148 mL/min), indicating greater dialyzability of the metabolite [8]

The formation clearance of cimetidine sulfoxide decreases disproportionately in uremia, evidenced by severely reduced non-renal clearance (210 mL/min vs. >500 mL/min in normals) [2]. This implies impaired metabolic capacity beyond reduced excretion. In vivo kinetic modeling reveals two classes of enzymatic sites governing sulfoxidation: a high-affinity, low-capacity site (Km ≈ 50 μM) and a low-affinity, high-capacity site (Km > 400 μM) [10]. This biphasic kinetics explains the dose-dependent metabolic profile observed in pharmacological studies.

Table 3: Kinetic Parameters of Cimetidine Sulfoxidation

ParameterNormal Renal FunctionSevere Renal FailureHemodialysis Conditions
Sulfoxide Half-life1.7 hours14.4 hours9.49 hours (range 4.70-14.39)
Non-Renal Clearance>500 mL/min210 mL/minNot applicable
Hemodialysis ClearanceNot applicableNot applicable49-148 mL/min
Formation Vmax (in vitro)0.42 nmol/min/mg proteinNot studiedNot applicable
Formation Km (in vitro)58 μM (high-affinity site)Not studiedNot applicable

The efflux transport inhibitor diisothiocyanostilbene-2,2'-disulfonic acid reduces sulfoxide appearance in intestinal perfusion models, suggesting that membrane transport kinetics significantly influence net metabolite flux beyond intrinsic metabolic capacity [4]. This transporter-metabolism interplay creates concentration-dependent nonlinearity in systemic sulfoxide exposure, particularly relevant during continuous cimetidine dosing regimens where metabolite accumulation occurs [2] [8].

Properties

CAS Number

151258-42-3

Product Name

Cimetidine sulfoxide

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine

Molecular Formula

C10H16N6OS

Molecular Weight

268.34 g/mol

InChI

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)

InChI Key

HOJLJLYVNQFCRE-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N

Canonical SMILES

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.